

## AG957: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **AG957**, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's structure, mechanism of action, and relevant experimental protocols.

## **Chemical Structure and Physicochemical Properties**

**AG957**, also known as Tyrphostin **AG957** or NSC 654705, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical structure is characterized by a benzylidene malononitrile core.

Table 1: Physicochemical Properties of AG957



Property	Value	Reference	
IUPAC Name	methyl 4-({[3,4- dihydroxyphenyl)methyl]amino} methyl)benzoate		
Synonyms	Tyrphostin AG957, NSC 654705, Lavendustin C Analog	[1][2][3]	
CAS Number	140674-76-6	[3]	
Chemical Formula	C15H15NO4	[3]	
Molecular Weight	273.28 g/mol	[3]	
Appearance	Off-white solid	[2]	
SMILES	COC(=O)C1=CC=C(C=C1)NC C2=C(C=CC(=C2)O)O	[3]	
Solubility	Soluble in DMSO (200 mg/ml) and formulations of DMSO, PEG300, Tween-80, and saline.  [1][4]		
Storage	Store at -20°C, protected from light. Stock solutions are stable [2][4] for up to 3 months at -20°C.		

# Pharmacological Properties and Mechanism of Action

**AG957** is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia (CML).[1][5][6]

## **Kinase Inhibitory Activity**

**AG957** exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.



Table 2: In Vitro Inhibitory Activity of AG957

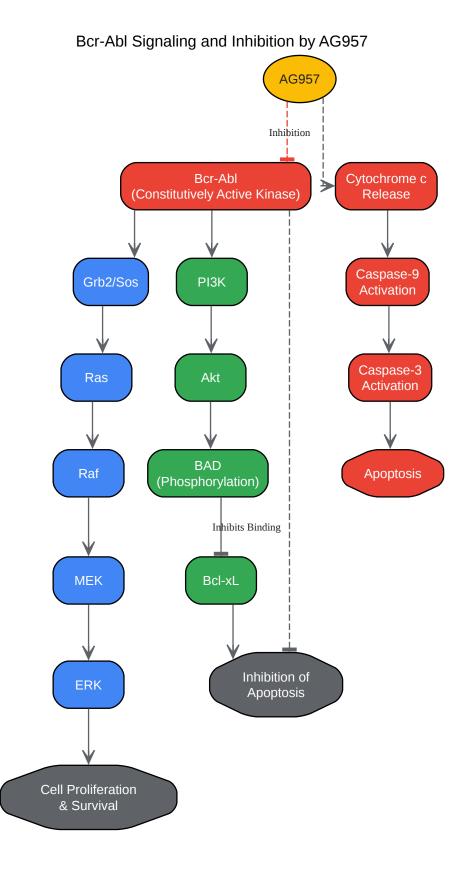
Target	Assay	IC50 / Ki	Reference
p210 Bcr-Abl	Autokinase Activity	IC50 = 2.9 μM	[1]
p210 Bcr-Abl	Tyrosine Kinase Activity	Ki = 750 nM	[2][7]
p140 c-Abl	Tyrosine Kinase Activity	Ki = 10 μM	[2][7]

## **Cellular Effects and Signaling Pathways**

**AG957**'s inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

- Inhibition of Bcr-Abl Downstream Signaling: The Bcr-Abl oncoprotein activates multiple signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK and PI3K/Akt pathways.[8][9] AG957's inhibition of Bcr-Abl blocks these downstream signals.
- Induction of Apoptosis: AG957 treatment of CML cells, such as the K562 cell line, leads to
  the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of
  cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell
  death.[3][5] Studies have also shown that AG957-mediated apoptosis in Bcr-Abl negative
  hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]
- Effects on Cell Adhesion: AG957 has been shown to restore beta1 integrin-mediated adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion properties of leukemic cells.[10]





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Bcr-Abl signaling and AG957 inhibition.



## **Experimental Protocols**

The following sections provide generalized protocols for key assays used to characterize the activity of **AG957**. These should be adapted and optimized for specific cell lines and experimental conditions.

## **Cell Proliferation Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

#### Materials:

- 96-well cell culture plates
- CML cell line (e.g., K562)
- · Complete culture medium
- AG957 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- · Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate for 24 hours.
- Prepare serial dilutions of AG957 in complete medium from the stock solution.
- Remove the medium from the wells and add 100  $\mu$ L of the **AG957** dilutions. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).



- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

### In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.

#### Materials:

- · Recombinant Bcr-Abl kinase
- Kinase substrate (e.g., a synthetic peptide)
- AG957
- ATP
- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

#### Protocol:

• Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

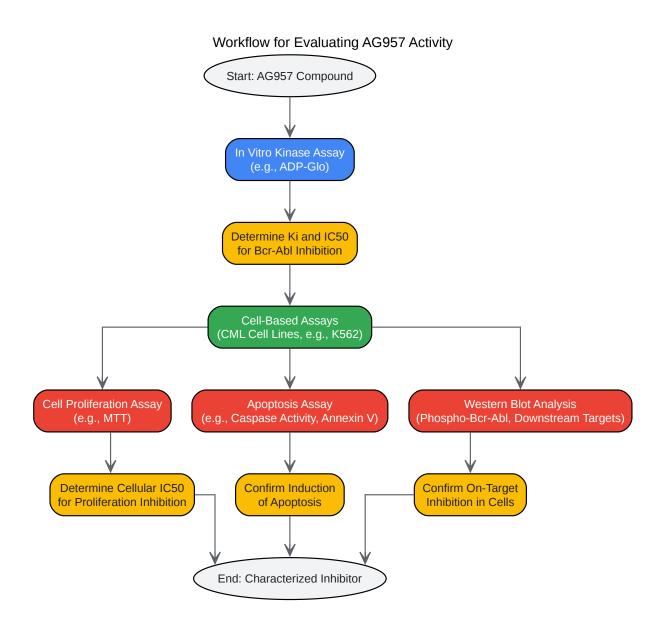
#### Foundational & Exploratory





- Add AG957 at various concentrations to the reaction mixture. Include a no-inhibitor control
  and a no-enzyme control.
- · Initiate the kinase reaction by adding ATP.
- Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a luminometer.
- Calculate the kinase activity and the inhibitory effect of AG957.





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